molecular formula C13H14N4O2S B2493775 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797718-93-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2493775
CAS RN: 1797718-93-4
M. Wt: 290.34
InChI Key: CZBUXXPDBCEYMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of substituted ethyl 2-{substituted-2-[N-(substituted)sulfamoyl]phenylthio}acetate with appropriate biguanide hydrochlorides, leading to compounds with significant cytotoxic activity against various cancer cell lines. For instance, a series of novel compounds has shown cytotoxic activity and selectivity against colon, breast, and cervical cancer cell lines with IC50 values ranging from 7–24 µM (Łukasz Tomorowicz et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within this category often exhibits significant conformation differences, influencing their biological activity. For example, a study on the crystal structures of similar compounds used in antileishmania studies revealed substantial differences in the conformations adopted by these molecules, suggesting a potential impact on their activity in aqueous media (J. C. Borges et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the synthesis of these compounds often rely on the formation of new C-N bonds under mild reaction conditions, facilitated by catalysts like silver. This regioselective synthesis approach leads to various substituted benzenesulfonamides with potential pharmacological activities (Galla V. Karunakar et al., 2023).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, are crucial for understanding the compound's behavior in biological systems. However, specific details on these properties for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide are scarce in the literature and require further investigation.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, define the utility of these compounds in synthetic and medicinal chemistry. The versatility in reacting with different chemical reagents to form a series of heterocyclic compounds indicates a broad range of potential applications in drug development (R. Mohareb et al., 2018).

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-20(19,12-4-2-1-3-5-12)15-8-9-16-10-11-17-13(16)6-7-14-17/h1-7,10-11,15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBUXXPDBCEYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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